molecular formula C6H10O3 B8506259 methyl 3-[(2S)-oxiran-2-yl]propanoate CAS No. 85428-31-5

methyl 3-[(2S)-oxiran-2-yl]propanoate

Cat. No.: B8506259
CAS No.: 85428-31-5
M. Wt: 130.14 g/mol
InChI Key: XCRNWWBUCYZWRL-YFKPBYRVSA-N
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Description

Methyl 3-[(2S)-oxiran-2-yl]propanoate (CAS: 6304-01-4) is a chiral epoxide ester with the molecular formula C₇H₁₀O₃. Its (2S)-configured epoxide ring and methyl ester group make it a versatile intermediate in asymmetric organic synthesis. Key applications include the synthesis of bioactive molecules such as β-substituted homopropargyl alcohols, γ-hydroxyesters, and thiobutyrolactones . Chemo-enzymatic methods are frequently employed for its synthesis, ensuring high enantiomeric purity . The compound’s reactivity stems from the strained epoxide ring, which undergoes nucleophilic ring-opening reactions to generate stereochemically defined products.

Properties

CAS No.

85428-31-5

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 3-[(2S)-oxiran-2-yl]propanoate

InChI

InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

XCRNWWBUCYZWRL-YFKPBYRVSA-N

Isomeric SMILES

COC(=O)CC[C@H]1CO1

Canonical SMILES

COC(=O)CCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2S)-oxiran-2-yl]propanoate typically involves the reaction of oxirane (ethylene oxide) with propionic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include tertiary amines, which facilitate the ring-opening of the oxirane and subsequent esterification with propionic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed and the product is continuously removed and purified. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(2S)-oxiran-2-yl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 3-[(2S)-oxiran-2-yl]propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(2S)-oxiran-2-yl]propanoate involves the ring-opening of the oxirane group, which can react with various nucleophiles. This reaction is typically catalyzed by tertiary amines, which facilitate the formation of a hydrogen-bonded complex between the acid and oxirane. The carboxylate anion then participates in the ring-opening of the oxirane, leading to the formation of the ester .

Comparison with Similar Compounds

Substituent Variations in Ester Groups

  • Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO): Structure: Replaces the methyl ester with a benzyl group. Synthesis: Prepared via Oxone-mediated epoxidation of allyl esters . Applications: Used in polymer chemistry to introduce epoxide functionalities. The benzyl group enhances solubility in non-polar solvents compared to the methyl ester .
  • BocN-MPO (2-((tert-Butoxycarbonyl)(methyl)amino)ethyl 2-methyl-3-(oxiran-2-yl)propanoate): Structure: Features a Boc-protected amine on the ester side chain. Applications: Enables incorporation of protected amine groups into polymers or peptides. The Boc group allows controlled deprotection for subsequent functionalization .

Functional Group Modifications

  • (2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic Acid: Structure: Replaces the epoxide with a hydroxyl group and adds a phenyl substituent. Reactivity: Lacks epoxide-driven ring-opening reactivity but serves as a chiral building block for esterification or amidation reactions. The hydroxyl group increases polarity, impacting solubility .
  • Methyl (2S)-2-[(tert-Butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate: Structure: Incorporates a Boc-protected amino group and a pyrrolidinone ring. Applications: Used in peptide synthesis and as a precursor for neuroactive compounds. The pyrrolidinone introduces conformational rigidity .

Complex Epoxide Derivatives

  • Methyl 3-[4-(Oxiran-2-yl)phenyl]propanoate: Structure: Adds a phenyl ring para to the epoxide. Applications: The aromatic ring enhances π-π stacking interactions, making it useful in materials science and as a photoactive intermediate .
  • Compounds with Fused Heterocycles (e.g., Quinazolinone Derivatives): Example: Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate. Reactivity: The quinazolinone moiety introduces hydrogen-bonding and electron-withdrawing effects, altering epoxide reactivity toward nucleophiles .

Key Research Findings

Enantioselectivity: Methyl 3-[(2S)-oxiran-2-yl]propanoate’s enzymatic synthesis achieves >99% enantiomeric excess (e.e.), outperforming chemical methods for analogs like Bn-MPO, which require chiral catalysts .

Reactivity Trends: Epoxides with electron-withdrawing groups (e.g., nitroquinazolinone derivatives) exhibit slower ring-opening kinetics compared to alkyl-substituted epoxides .

Thermal Stability: Benzyl and aromatic-substituted epoxides (e.g., methyl 3-[4-(oxiran-2-yl)phenyl]propanoate) show higher thermal stability due to steric and electronic effects .

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